2-(methylamino)ethyl carbamate hydrochloride
Description
2-(Methylamino)ethyl carbamate hydrochloride is an organic compound characterized by a carbamate functional group (-OCONH₂) attached to an ethyl chain bearing a methylamino (-NHCH₃) substituent, with a hydrochloride counterion enhancing its solubility . Carbamates are known for their stability and role as prodrugs or enzyme inhibitors, often used in pharmaceuticals to modulate bioavailability and metabolic resistance .
Properties
IUPAC Name |
2-(methylamino)ethyl carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-2-3-8-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCRIVYLHIXJDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)ethyl carbamate hydrochloride typically involves the reaction of 2-(methylamino)ethanol with phosgene or its derivatives, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: Ambient to slightly elevated temperatures.
Solvent: Common solvents include methanol and water.
Catalysts: Palladium on carbon (Pd/C) can be used in some synthetic routes.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume.
Purification: Techniques such as crystallization and filtration to ensure high purity.
Quality Control: Rigorous testing to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)ethyl carbamate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carbamates.
Reduction: Reduction reactions can yield amines.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Solvents: Methanol, ethanol, and water are frequently used.
Major Products
Oxidation: Produces carbamates and carbonates.
Reduction: Yields primary and secondary amines.
Substitution: Results in various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis and Reagent Applications
Organic Synthesis:
- Reagent in Organic Chemistry: 2-(Methylamino)ethyl carbamate hydrochloride is utilized as a reagent in organic synthesis, particularly in the formation of carbamates and other derivatives. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitutions.
- Intermediate Production: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo diverse reactions allows chemists to create complex molecules efficiently.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Products Generated | Common Conditions |
|---|---|---|
| Oxidation | Carbamates and carbonates | H₂O₂ or KMnO₄ |
| Reduction | Primary and secondary amines | LiAlH₄ or NaBH₄ |
| Nucleophilic Substitution | Various substituted carbamates | Methanol or ethanol as solvents |
Biological Applications
Enzyme Interactions:
- Study of Enzymatic Processes: The compound is employed in biological research to study enzyme interactions and protein modifications. Its structural properties allow it to inhibit or modulate enzyme activity by binding to active sites.
Pharmaceutical Development:
- Therapeutic Potential: Research is ongoing into its potential therapeutic uses, particularly as a precursor for drug development targeting various diseases. Its role in synthesizing bioactive compounds makes it a candidate for further exploration in medicinal chemistry .
Industrial Applications
Manufacture of Polymers and Resins:
- Industrial Utilization: this compound is also used in the production of polymers and resins. Its chemical properties facilitate the creation of materials with specific characteristics needed for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(methylamino)ethyl carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site and preventing substrate access.
Modulate Receptors: By acting as an agonist or antagonist, altering receptor activity.
Pathways Involved: Various biochemical pathways, including those related to neurotransmission and metabolic processes.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Group Comparisons
| Compound Name | Key Functional Groups | Substituents/Modifications |
|---|---|---|
| 2-(Methylamino)ethyl carbamate HCl | Carbamate, methylaminoethyl | Hydrochloride salt |
| Benzyl (2-aminoethyl)methylcarbamate HCl | Carbamate, benzyl, aminoethyl | Benzyl group enhances lipophilicity |
| Difeterol HCl (Pandryl) | Diphenylmethoxy, methylaminoethyl | Bronchodilator with complex aryl groups |
| 2-(Diethylamino)ethyl chloride HCl | Diethylaminoethyl, chloride | Higher lipophilicity due to diethyl |
| Ethyl 2-methyl-2-(methylamino)propanoate HCl | Ester, branched methylamino | Ester group increases metabolic lability |
Physicochemical Properties
- Solubility: The hydrochloride salt form of 2-(methylamino)ethyl carbamate ensures higher water solubility compared to its free base or neutral carbamate analogues (e.g., methyl carbamate: 18.48 g/L at 55°C) .
- Stability: Carbamates (e.g., 2-chloroethyl carbamate ) are generally more hydrolytically stable than esters (e.g., ethyl 2-methyl-2-(methylamino)propanoate ), which are prone to enzymatic cleavage.
Research Findings
- Prodrug Potential: Analogous to FTY720 (), which requires phosphorylation for activity, the carbamate group in 2-(methylamino)ethyl carbamate HCl may act as a metabolically labile prodrug moiety.
Biological Activity
2-(Methylamino)ethyl carbamate hydrochloride, a compound with diverse biological applications, has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
This compound is a carbamate derivative characterized by the presence of a methylamino group attached to an ethyl carbamate backbone. The compound's chemical formula is CHClNO, with a molecular weight of approximately 174.62 g/mol. Its structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting AChE, the compound can enhance cholinergic signaling, which has implications in treating neurodegenerative diseases such as Alzheimer's.
| Mechanism | Description |
|---|---|
| AChE Inhibition | Increases acetylcholine levels, enhancing cholinergic transmission. |
| Interaction with Receptors | Potential binding to various neurotransmitter receptors, influencing signaling pathways. |
Biological Activity and Research Findings
Recent studies have demonstrated various biological activities associated with this compound:
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by preventing neuronal cell death in models of neurodegeneration .
- Antimicrobial Activity : The compound has shown promising results against certain bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity in Cancer Cells : Studies have explored the cytotoxic effects of this compound on cancer cell lines, revealing its potential as an anticancer agent. The compound demonstrated selective toxicity towards malignant cells while sparing normal cells .
Table 2: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Neuroprotective | Prevents neuronal cell death in vitro |
| Antimicrobial | Effective against specific bacterial strains |
| Cytotoxicity | Selectively toxic to cancer cells |
Case Studies
Case Study 1: Neuroprotection in Alzheimer's Models
In a study investigating neuroprotective agents for Alzheimer's disease, this compound was administered to neuronal cultures exposed to amyloid-beta peptides. The results showed a significant reduction in cell death compared to controls, indicating its potential as a therapeutic agent .
Case Study 2: Antimicrobial Efficacy
Another research project evaluated the antimicrobial properties of this compound against Staphylococcus aureus. The study found that at sub-lethal concentrations, the compound inhibited bacterial growth and biofilm formation, suggesting its utility in treating resistant infections.
Q & A
What are the key considerations for synthesizing 2-(methylamino)ethyl carbamate hydrochloride with high purity?
Level: Basic
Methodological Answer:
Synthesis typically involves reacting methylamine with chloroethyl carbamate under controlled acidic or basic conditions. Key steps include:
- Reagent selection : Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis of intermediates.
- Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.
- Purification : Employ recrystallization or column chromatography (silica gel, eluent: methanol/chloroform) to isolate the hydrochloride salt. Monitor purity via HPLC with UV detection at 254 nm .
- Safety : Ensure proper ventilation and use PPE (gloves, goggles) due to hazardous intermediates like chloroethyl derivatives .
How can the structure of this compound be validated experimentally?
Level: Basic
Methodological Answer:
Combine multiple analytical techniques:
- NMR : Confirm the methylamino (-NHCH₃) and carbamate (-OCO-NH-) groups via NMR (δ 2.3 ppm for CH₃NH, δ 4.1 ppm for CH₂OCO) and NMR (δ 157 ppm for carbonyl).
- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z corresponding to C₅H₁₂ClN₂O₂ (e.g., ~191.07).
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance) .
What are the critical safety protocols for handling this compound in aqueous solutions?
Level: Basic
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation. Desiccate if stored long-term .
- Spill management : Neutralize acidic spills with sodium bicarbonate, collect mechanically, and dispose as hazardous waste. Avoid water streams to prevent environmental contamination .
- Exposure response : For skin contact, rinse with 0.1 M HCl (to neutralize free base) followed by water. For inhalation, move to fresh air and monitor for delayed respiratory irritation .
How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
Level: Advanced
Methodological Answer:
Discrepancies often arise from protonation state variations. To address this:
- pH-dependent studies : Measure solubility in buffered solutions (pH 1–12) using UV-Vis spectroscopy. The hydrochloride salt is highly soluble in water (≥50 mg/mL at pH <3) but precipitates in basic conditions due to free base formation.
- Co-solvent systems : Use ethanol/water mixtures (e.g., 30% v/v ethanol) to enhance solubility while maintaining ionic stability. Validate with dynamic light scattering (DLS) to detect aggregation .
What strategies optimize the compound’s stability in biological assays?
Level: Advanced
Methodological Answer:
- Temperature control : Store stock solutions at -80°C in amber vials to prevent photodegradation. Thaw on ice before use .
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) with 0.1% BSA to reduce non-specific binding and hydrolysis. Avoid Tris buffers, as their amine groups may compete with the methylamino moiety .
- LC-MS monitoring : Perform time-course stability assays (0–24 hrs) to identify degradation products (e.g., ethyl carbamate via carbamate cleavage) .
How does the methylamino group influence receptor binding affinity in structure-activity relationship (SAR) studies?
Level: Advanced
Methodological Answer:
The methylamino group enhances:
- Hydrogen bonding : Acts as a proton donor in interactions with receptor carboxylate groups (e.g., serotonin receptors).
- Lipophilicity : LogP increases by ~0.5 compared to unmethylated analogs, improving blood-brain barrier penetration.
Methodology : - Docking simulations : Use AutoDock Vina to model interactions with target receptors (e.g., 5-HT₃).
- In vitro assays : Compare IC₅₀ values against analogs (e.g., ethylamino or dimethylamino derivatives) in competitive binding assays .
What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
Level: Advanced
Methodological Answer:
Common impurities include:
- Chloroethyl carbamate : A precursor with genotoxic risk. Detect via GC-MS (LOD: 0.1 ppm) using a DB-5 column.
- Methylamine hydrochloride : Quantify via ion chromatography with suppressed conductivity detection.
Mitigation : - SPE purification : Use C18 cartridges to remove hydrophilic impurities.
- Method validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.998), accuracy (90–110%), and precision (%RSD <2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
